Cas no 2680904-96-3 (3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid)

3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-28274732
- 2680904-96-3
- 3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid
- 3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid
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- インチ: 1S/C8H10N4O4/c1-2-3-16-7(15)12-4-8(5-12,6(13)14)10-11-9/h2H,1,3-5H2,(H,13,14)
- InChIKey: CZUVHFDQYBQRHD-UHFFFAOYSA-N
- ほほえんだ: O(CC=C)C(N1CC(C(=O)O)(C1)N=[N+]=[N-])=O
計算された属性
- せいみつぶんしりょう: 226.07020481g/mol
- どういたいしつりょう: 226.07020481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 81.2Ų
3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28274732-0.5g |
3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2680904-96-3 | 95.0% | 0.5g |
$1262.0 | 2025-03-19 | |
Enamine | EN300-28274732-0.25g |
3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2680904-96-3 | 95.0% | 0.25g |
$1209.0 | 2025-03-19 | |
Enamine | EN300-28274732-5g |
3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2680904-96-3 | 5g |
$3812.0 | 2023-09-09 | ||
Enamine | EN300-28274732-10g |
3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2680904-96-3 | 10g |
$5652.0 | 2023-09-09 | ||
Enamine | EN300-28274732-1g |
3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2680904-96-3 | 1g |
$1315.0 | 2023-09-09 | ||
Enamine | EN300-28274732-10.0g |
3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2680904-96-3 | 95.0% | 10.0g |
$5652.0 | 2025-03-19 | |
Enamine | EN300-28274732-0.05g |
3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2680904-96-3 | 95.0% | 0.05g |
$1104.0 | 2025-03-19 | |
Enamine | EN300-28274732-2.5g |
3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2680904-96-3 | 95.0% | 2.5g |
$2576.0 | 2025-03-19 | |
Enamine | EN300-28274732-0.1g |
3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2680904-96-3 | 95.0% | 0.1g |
$1157.0 | 2025-03-19 | |
Enamine | EN300-28274732-1.0g |
3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2680904-96-3 | 95.0% | 1.0g |
$1315.0 | 2025-03-19 |
3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid 関連文献
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acidに関する追加情報
Research Brief on 3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid (CAS: 2680904-96-3)
3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid (CAS: 2680904-96-3) is a specialized azetidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique azido and allyloxycarbonyl functional groups, serves as a versatile building block for the synthesis of bioactive molecules, particularly in the development of novel peptide mimetics and click chemistry applications. Recent studies have highlighted its potential in drug discovery, bioconjugation, and targeted therapeutics.
The structural features of 3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid make it an attractive candidate for modular synthetic strategies. The azido group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, while the allyloxycarbonyl moiety provides a protective group that can be selectively removed under mild conditions. These properties facilitate its incorporation into complex molecular architectures, such as macrocyclic peptides and protein conjugates, which are increasingly relevant in oncology and immunology research.
Recent advancements in the application of this compound have been reported in several high-impact journals. A 2023 study published in Journal of Medicinal Chemistry demonstrated its use in the synthesis of covalent inhibitors targeting SARS-CoV-2 main protease, showcasing its utility in addressing global health challenges. Another study in Angewandte Chemie highlighted its role in the development of bioorthogonal probes for live-cell imaging, underscoring its importance in chemical biology toolsets.
From a synthetic chemistry perspective, improvements in the preparation of 3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid have been achieved through optimized protecting group strategies and stereocontrol methods. Researchers have developed more efficient routes to this building block, with yields exceeding 85% in some reported procedures. These advances have significantly enhanced its accessibility for pharmaceutical research applications.
The compound's potential extends to targeted drug delivery systems, where its dual functionality allows for precise conjugation to antibodies or other targeting moieties while maintaining drug payload integrity. Several biotech companies have included derivatives of this azetidine compound in their pipelines for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), indicating its growing commercial relevance in the pharmaceutical industry.
Future research directions for 3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid include exploration of its applications in mRNA therapeutics, where its unique properties may enable novel delivery strategies. Additionally, computational studies are underway to better understand its conformational preferences and how these influence molecular recognition processes. As the field of chemical biology continues to evolve, this compound is poised to play an increasingly important role in bridging synthetic chemistry with biological applications.
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